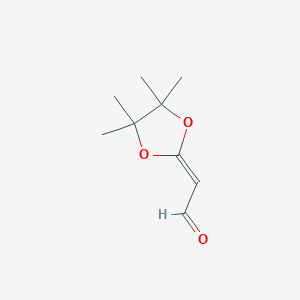
(4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde is an organic compound characterized by its unique structure, which includes a dioxolane ring substituted with tetramethyl groups and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde typically involves the reaction of acetaldehyde with 2,2,4,5-tetramethyl-1,3-dioxolane under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the ring-opening can occur under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Acidic or basic catalysts
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted dioxolane derivatives
Scientific Research Applications
(4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including resins and coatings.
Mechanism of Action
The mechanism of action of (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to participate in various addition and condensation reactions. The dioxolane ring can also undergo ring-opening reactions, providing access to a range of functionalized derivatives. Molecular targets and pathways involved in these reactions include nucleophilic attack on the carbonyl carbon and electrophilic substitution at the dioxolane ring.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound with a boron atom in the ring, used in borylation reactions.
4,5-Dimethyl-1,3-dioxolane: A simpler dioxolane derivative with fewer methyl groups, used as a solvent and reagent in organic synthesis.
Uniqueness: (4,4,5,5-Tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde is unique due to its combination of a highly substituted dioxolane ring and an aldehyde functional group. This structure imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications.
Properties
CAS No. |
51917-66-9 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C9H14O3/c1-8(2)9(3,4)12-7(11-8)5-6-10/h5-6H,1-4H3 |
InChI Key |
OQKMUPWCIMIYBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=CC=O)O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)
![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)
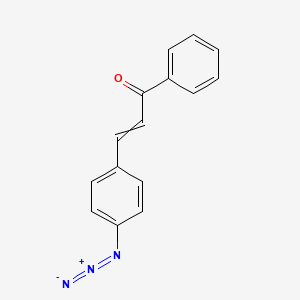
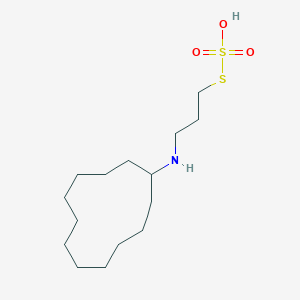

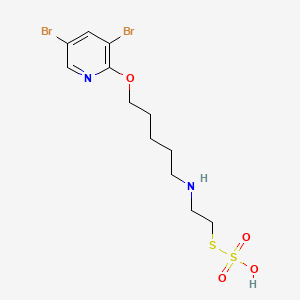
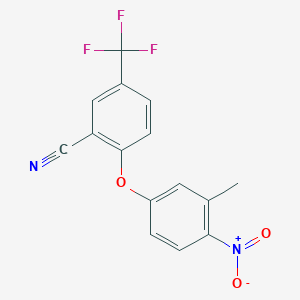
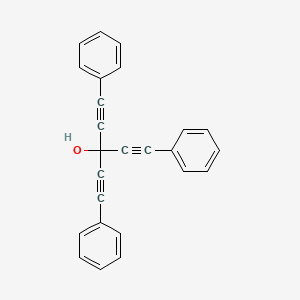
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)
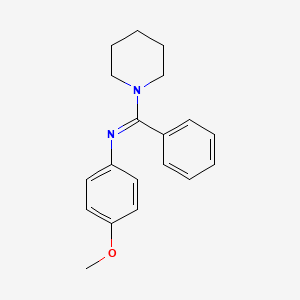
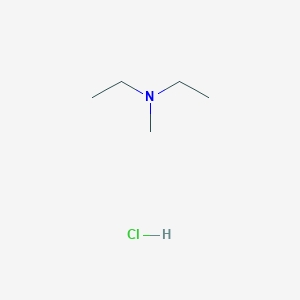
![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)

